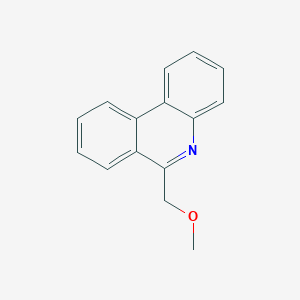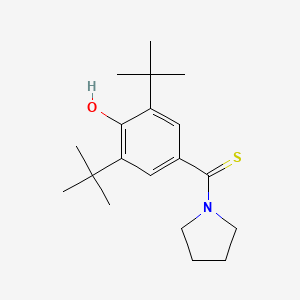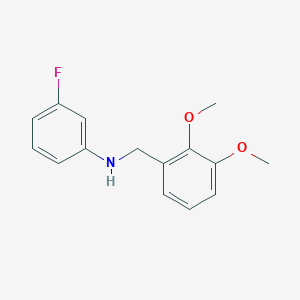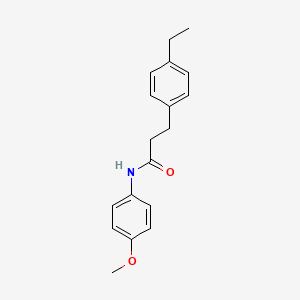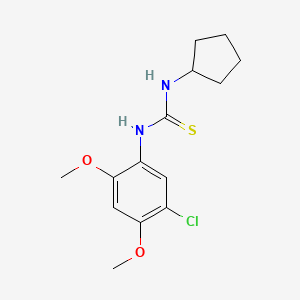
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea, also known as AKU-1, is a chemical compound that belongs to the class of thioureas. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, which can lead to cell death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in lab experiments is that it has been well-characterized and its synthesis method is reproducible. In addition, it has been shown to exhibit anti-cancer activity in a variety of cancer cell lines, making it a potentially useful tool for cancer research. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. One area of interest is the development of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea derivatives, which may have improved anti-cancer activity or better pharmacokinetic properties. Another area of interest is the study of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea and its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea involves the reaction of 5-chloro-2,4-dimethoxyaniline with cyclopentyl isothiocyanate in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-18-12-8-13(19-2)11(7-10(12)15)17-14(20)16-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNBXUDRMYMFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

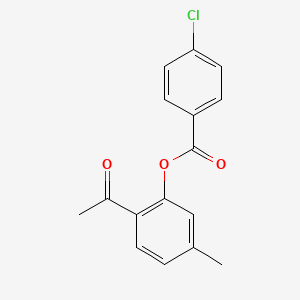
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)
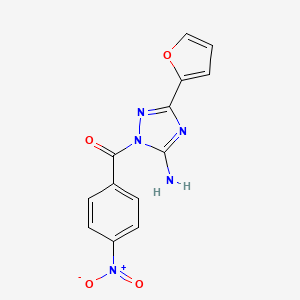
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)
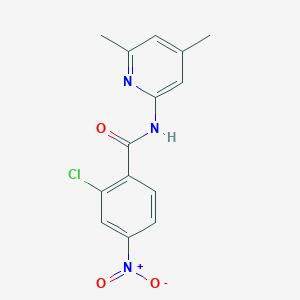
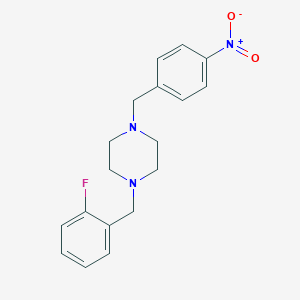
![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)
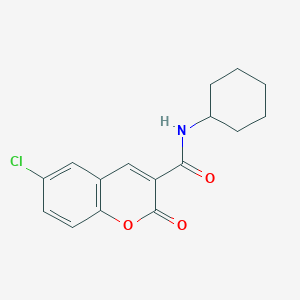
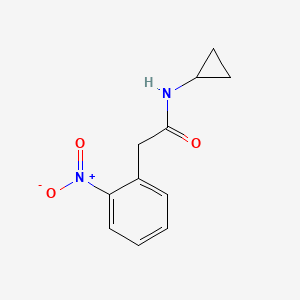
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)
